C27H20ClN3O7

Description

Contemporary Significance and Academic Context of C27H20ClN3O7

The academic importance of C27H20ClN3O7 is primarily rooted in the field of medicinal chemistry and the synthesis of novel heterocyclic compounds. It belongs to a class of pyrazoline derivatives containing a coumarin (B35378) moiety, which are recognized for their diverse biological activities. derpharmachemica.com The synthesis of such complex molecules is a significant endeavor in organic chemistry, showcasing advanced synthetic methodologies and strategies.

Research into this compound is driven by the quest for new therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen like pyrazolines, are a cornerstone of drug discovery due to their ability to interact with a wide range of biological targets. The specific compound C27H20ClN3O7 has been synthesized and investigated for its potential antimicrobial properties. derpharmachemica.com In a study focused on creating new pyrazoline derivatives, this compound was screened for its activity against various bacteria. derpharmachemica.com The findings from such studies contribute valuable data to the broader understanding of structure-activity relationships, guiding the design of more potent and selective therapeutic agents in the future.

The table below summarizes the key details of the compound as identified in scientific literature.

| Identifier | Value |

| Systematic Name | 7-(2-(5-(4-aminophenyl)-3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-3-chloro-4-methyl-2H-chromen-2-one |

| Molecular Formula | C27H20ClN3O7 |

| Compound Class | Pyrazoline derivative containing a coumarin moiety |

| Reported Biological Activity | Antimicrobial |

Interdisciplinary Research Landscape Surrounding C27H20ClN3O7

The study of C27H20ClN3O7 is inherently interdisciplinary, bridging the gap between synthetic organic chemistry and microbiology. The synthesis of the molecule itself is a purely chemical challenge, requiring expertise in reaction mechanisms, purification techniques, and structural elucidation using methods like IR and NMR spectroscopy. derpharmachemica.com

Once synthesized, the compound enters the realm of pharmacology and microbiology for the evaluation of its biological activity. derpharmachemica.com This phase of research involves screening the compound against various pathogens to determine its efficacy. The investigation into its antimicrobial properties places it at the intersection of chemistry and biology, where the chemical structure is directly linked to a biological outcome.

Furthermore, the broader chemical family to which this compound belongs, pyrazolines and coumarins, have a wide range of reported biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties. derpharmachemica.com This suggests that the research landscape for C27H20ClN3O7 and related compounds could expand to encompass other areas of therapeutic research, potentially involving collaborations with biochemists, toxicologists, and pharmaceutical scientists to understand its mechanism of action, metabolic fate, and potential for further development. The initial findings on its antimicrobial activity provide a foundation for more extensive studies that could explore its potential in addressing the growing challenge of antimicrobial resistance.

Structure

3D Structure

Properties

Molecular Formula |

C27H20ClN3O7 |

|---|---|

Molecular Weight |

533.9 g/mol |

IUPAC Name |

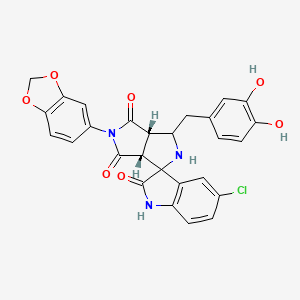

(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C27H20ClN3O7/c28-13-2-4-16-15(9-13)27(26(36)29-16)23-22(17(30-27)7-12-1-5-18(32)19(33)8-12)24(34)31(25(23)35)14-3-6-20-21(10-14)38-11-37-20/h1-6,8-10,17,22-23,30,32-33H,7,11H2,(H,29,36)/t17?,22-,23+,27?/m1/s1 |

InChI Key |

ACZWXHOAECGOCZ-BBRPBWRKSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Cl)NC5=O)NC4CC7=CC(=C(C=C7)O)O |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Cl)NC5=O)CC7=CC(=C(C=C7)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for C27h20cln3o7

Retrosynthetic Analysis and Strategic Disconnections for C27H20ClN3O7

The synthesis of a complex molecule like GSK2256294, which features a stereochemically defined cyclohexane (B81311) core, an amide linkage, and a substituted triazine ring, begins with a thorough retrosynthetic analysis. The primary strategic disconnections are typically made at the most synthetically feasible bonds, which in this case are the amide bond and the C-N bond connecting the cyclohexane ring to the triazine moiety.

A plausible retrosynthetic pathway for GSK2256294 is illustrated below:

Disconnection 1 (Amide Bond): The amide bond is a logical point for disconnection via a standard amide coupling reaction. This breaks the molecule down into two key precursors: (1R,3S)-3-aminocyclohexane-1-carboxylic acid derivative and 4-cyano-2-(trifluoromethyl)benzylamine.

Disconnection 2 (C-N Bond): The bond between the cyclohexane's amino group and the triazine ring can be disconnected. This suggests a nucleophilic aromatic substitution or a related cross-coupling reaction. This leads to a protected (1R,3S)-3-aminocyclohexane-1-carboxylic acid and a reactive triazine derivative, such as 2-chloro-4-methyl-6-(methylamino)-1,3,5-triazine.

This retrosynthetic approach simplifies the complex target into more manageable and synthetically accessible building blocks. The stereochemistry of the 1,3-disubstituted cyclohexane ring is a critical aspect that must be addressed from the early stages of the synthesis, often established through chiral resolution or asymmetric synthesis of a key intermediate.

Modern Approaches in C-C and C-X Bond Formation for C27H20ClN3O7 Precursors

The construction of the precursors identified in the retrosynthetic analysis relies heavily on modern bond-forming reactions. These methods offer high efficiency, selectivity, and functional group tolerance, which are essential for multi-step syntheses.

Transition Metal-Catalyzed Coupling Reactions in C27H20ClN3O7 Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in constructing the carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds within molecules like GSK2256294. sioc-journal.cnfrontiersin.org

Rhodium and Ruthenium Catalysis: While perhaps less directly applied in the final steps for GSK2256294, rhodium and ruthenium catalysts are crucial for transformations like asymmetric hydrogenation to establish the stereocenters on the cyclohexane ring in early-stage intermediates. liv.ac.uk

The table below summarizes some transition metal-catalyzed reactions that could be employed in the synthesis of GSK2256294 precursors.

| Reaction Name | Catalyst (Example) | Bond Formed | Application in GSK2256294 Synthesis |

| Suzuki Coupling | Pd(PPh3)4 | C-C (Aryl-Aryl) | Synthesis of substituted aromatic precursors. |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Ligand | C-N (Aryl-Amine) | Coupling of the cyclohexane amine to the triazine ring. |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Ligand | C-H | Stereoselective reduction to form chiral intermediates. |

Organocatalytic Strategies for C27H20ClN3O7 Intermediates

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. nih.gov

For the synthesis of GSK2256294 intermediates, particularly the chiral cyclohexane core, organocatalytic methods can be highly effective. For example, a proline-catalyzed asymmetric Michael addition could be used to set one of the stereocenters on a cyclohexanone (B45756) precursor. Subsequently, a stereoselective reduction, potentially also under organocatalytic control, could establish the second stereocenter. These strategies provide access to enantiomerically enriched building blocks, which are crucial for the final drug substance. rsc.org

Photoinduced and Electrochemical Methods in C27H20ClN3O7 Construction

Photoredox and electrochemical catalysis represent cutting-edge techniques in organic synthesis that utilize light or electricity to drive chemical reactions. mdpi.com While specific applications in the synthesis of GSK2256294 are not widely published, these methods offer potential advantages.

Photoinduced Reactions: Photoredox catalysis could be employed for C-H functionalization on one of the aromatic rings, potentially offering a more direct route to certain substituted precursors and reducing the number of synthetic steps.

Electrochemical Synthesis: Electrosynthesis can be a green and efficient alternative for certain redox transformations. For example, the oxidation or reduction of functional groups on the precursors could be achieved electrochemically, avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net

Stereoselective Synthesis of Chiral C27H20ClN3O7 Analogs

The biological activity of GSK2256294 is intrinsically linked to its specific stereochemistry ((1R,3S) configuration). Therefore, the stereoselective synthesis of this compound and its analogs is of paramount importance for structure-activity relationship (SAR) studies and the discovery of new, potentially improved therapeutic agents. acs.org

Asymmetric Catalysis in C27H20ClN3O7 Derivative Synthesis

Asymmetric catalysis is the most efficient and elegant strategy for accessing enantiomerically pure compounds. numberanalytics.comnih.gov In the context of GSK2256294 derivatives, this can be applied in several ways:

Asymmetric Hydrogenation: As mentioned earlier, the asymmetric hydrogenation of a prochiral cyclohexene (B86901) or cyclohexenone intermediate using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) can establish the desired stereochemistry in high enantiomeric excess. emory.edu

Catalyst-Controlled Diastereoselection: In cases where a chiral substrate is used, the stereochemical outcome of a reaction can be controlled by the choice of a chiral catalyst. This allows for the synthesis of different diastereomers of a molecule, which can be invaluable for exploring the full stereochemical space and its impact on biological activity. nih.gov

Kinetic Resolution: If a racemic mixture of a key intermediate is prepared, it can be resolved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted. This is a common strategy for obtaining enantiopure materials. researchgate.net

The development of novel chiral catalysts and asymmetric methodologies continues to be a vibrant area of research, offering ever more powerful tools for the synthesis of complex chiral molecules like GSK2256294 and its derivatives. researchgate.net

Chiral Auxiliary and Reagent-Controlled Diastereoselective Routes

The synthesis of specific stereoisomers of complex molecules like C27H20ClN3O7 is a significant challenge in organic chemistry. Chiral auxiliaries and reagents are instrumental in achieving this by guiding the formation of new stereogenic centers with a preferred configuration. york.ac.uk

A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed. For a molecule with a pyrazoline core, a chiral auxiliary could potentially be attached to the chalcone (B49325) precursor or the acetohydrazide component. For instance, a chiral alcohol could be used to esterify a carboxylic acid group on one of the precursors, with the bulky chiral group sterically hindering one face of the molecule, thereby directing the approach of the other reactant.

Reagent-controlled synthesis, on the other hand, utilizes a chiral reagent that is not incorporated into the substrate but influences the reaction's stereoselectivity. york.ac.uk For the synthesis of a pyrazoline, this could involve using a chiral base or a Lewis acid catalyst during the cyclization step. These chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one diastereomer over the other. njust.edu.cn

The development of such diastereoselective routes is often guided by mechanistic studies and computational modeling to understand the transition states that lead to the observed stereoselectivity. While specific applications of these methods to the exact C27H20ClN3O7 molecule are not detailed in the literature, the principles are widely applied in the synthesis of chiral heterocycles.

| Method | Description | Potential Application Point for C27H20ClN3O7 |

| Chiral Auxiliary | A temporary chiral group attached to a substrate to direct stereochemistry. york.ac.uk | Attachment to the chalcone or acetohydrazide precursor. |

| Chiral Reagent | A stoichiometric chiral compound that controls stereoselectivity. york.ac.uk | Use of chiral boranes for a reduction step, if applicable. |

| Chiral Catalyst | A substoichiometric chiral compound that creates a chiral reaction environment. njust.edu.cn | A chiral Lewis acid to catalyze the Michael addition/cyclization. |

Macrocyclization and Supramolecular Assembly Approaches for C27H20ClN3O7 Scaffolds

While C27H20ClN3O7 is not itself a macrocycle, its scaffold could be incorporated into larger macrocyclic structures or used as a building block in supramolecular assemblies. These advanced constructs are of interest for their unique properties and potential applications in areas like drug delivery and materials science. nih.govrsc.org

Macrocyclization is the process of forming a large ring structure from a linear precursor. nih.gov Strategies to achieve this include ring-closing metathesis, lactamization, and click chemistry. nih.gov A linear precursor containing the C27H20ClN3O7 moiety at one end and a reactive group at the other could be designed. For example, if the aminophenyl group were modified with a terminal alkyne, and the other end of a linker attached to the chromenone core possessed an azide, an intramolecular azide-alkyne cycloaddition could yield a macrocycle. The efficiency of such reactions often depends on high-dilution conditions to favor intramolecular over intermolecular reactions.

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking. libretexts.orgnih.gov The aromatic and heterocyclic rings within the C27H20ClN3O7 structure provide potential sites for these interactions. For instance, the aminophenyl group could form hydrogen bonds, while the multiple aromatic rings could engage in π-stacking interactions with other molecules, leading to the formation of gels, liquid crystals, or other ordered materials. rsc.orgthno.org The design of molecules for self-assembly requires careful consideration of molecular geometry and the placement of interacting functional groups. mpg.de

| Approach | Key Principle | Potential for C27H20ClN3O7 Scaffold |

| Macrocyclization | Intramolecular covalent bond formation to create a large ring. nih.gov | Incorporating the scaffold into a linear precursor with reactive termini for cyclization. nih.gov |

| Supramolecular Assembly | Non-covalent interactions driving spontaneous organization. libretexts.orgnih.gov | Utilizing hydrogen bonding and π-stacking capabilities of the scaffold to form larger, ordered structures. rsc.orgthno.org |

Flow Chemistry and Automated Synthesis for C27H20ClN3O7 Production

For the efficient and scalable production of C27H20ClN3O7 and similar compounds, modern techniques like flow chemistry and automated synthesis offer significant advantages over traditional batch processing. mdpi.comeuropa.eu

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. youtube.comyoutube.com This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time. youtube.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which is crucial for managing highly exothermic or rapid reactions, thereby improving safety and product selectivity. europa.eu The synthesis of the pyrazoline core of C27H20ClN3O7, which involves a condensation reaction that can be exothermic, is a good candidate for this technology. derpharmachemica.com A flow setup could involve pumping solutions of the chalcone precursor and the hydrazide derivative through a heated reactor coil to achieve rapid and controlled cyclization, followed by in-line purification steps. youtube.com

Automated synthesis platforms integrate robotics and computer control to perform multi-step syntheses with minimal human intervention. nih.govsantiago-lab.com These systems can be coupled with flow reactors or use automated batch reactors to handle the addition of reagents, control reaction conditions, and perform work-up and purification procedures. nih.gov For a multi-step synthesis like that of C27H20ClN3O7 (which involves the synthesis of the chalcone followed by the cyclization), an automated platform could streamline the entire process, increasing reproducibility and throughput. derpharmachemica.comsantiago-lab.com Such systems are often guided by algorithms that can even help in optimizing reaction conditions. acs.org

| Technology | Core Advantage | Relevance to C27H20ClN3O7 Production |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety, and scalability. mdpi.comeuropa.euyoutube.com | Precise temperature control for the cyclization step, enabling higher yields and purity. |

| Automated Synthesis | Increased throughput, reproducibility, and efficiency for multi-step processes. nih.govsantiago-lab.com | Automation of the sequential synthesis of the chalcone precursor and the final pyrazoline product. |

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights of C27h20cln3o7

Spectroscopic Analysis for Fine Structural Features of C27H20ClN3O7 Beyond Identification

Spectroscopic techniques are paramount in moving beyond simple identification to a detailed understanding of the molecule's three-dimensional structure, bonding, and electronic environment.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Molecular Interactions

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For the compound C27H20ClN3O7, ¹H NMR data has been reported, providing foundational evidence for its proposed structure. The spectrum, recorded in DMSO-d6 at 400 MHz, shows distinct signals that correspond to the different protons within the molecule.

Key findings from the ¹H NMR spectrum include a singlet at δ 1.98 ppm, attributed to the three protons of the methyl (CH₃) group. A multiplet observed between δ 2.97 and 3.27 ppm corresponds to the two protons of the methylene (B1212753) (CH₂) group in the pyrazoline ring. The methylene protons of the ethoxy linker (OCH₂) appear as a singlet at δ 4.46 ppm. A multiplet at δ 5.72 ppm is assigned to the single methine (CH) proton of the pyrazoline ring. The aromatic protons of the various rings appear as a complex multiplet in the range of δ 7.77-8.30 ppm. A singlet at δ 10.20 ppm is indicative of the hydroxyl (-OH) proton.

While this ¹H NMR data confirms the basic connectivity, further advanced NMR studies, such as 2D NMR (COSY, HSQC, HMBC), would be essential for unambiguous assignment of all proton and carbon signals and for providing insight into the through-bond and through-space correlations, which are crucial for detailed conformational analysis. These advanced techniques could reveal the relative stereochemistry of the pyrazoline ring and the rotational barriers around single bonds, offering a more complete picture of the molecule's preferred shape in solution.

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |

| 1.98 | Singlet | 3H | CH₃ | |

| 2.97-3.27 | Multiplet | 2H | CH₂ (pyrazoline) | |

| 4.46 | Singlet | 2H | OCH₂ | |

| 5.72 | Multiplet | 1H | CH (pyrazoline) | |

| 7.77-8.30 | Multiplet | 11H | Ar-H | |

| 10.20 | Singlet | 1H | OH |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Fragment Analysis

Advanced mass spectrometry techniques are critical for confirming the elemental composition and exploring the fragmentation pathways of a molecule. While initial analysis using Liquid Chromatography-Mass Spectrometry (LCMS) showed a peak at m/z 534, corresponding to the protonated molecule [M+H]⁺, more sophisticated methods like High-Resolution Mass Spectrometry (HRMS) are needed for exact mass measurement. HRMS would provide a highly accurate mass value, allowing for the unequivocal confirmation of the molecular formula C27H20ClN3O7.

Furthermore, tandem mass spectrometry (MS/MS) would be invaluable for detailed structural elucidation. By isolating the parent ion (m/z 534) and inducing fragmentation, MS/MS experiments would reveal the characteristic fragmentation patterns of the molecule. This data would help to piece together the different structural components, such as the chromenone core, the pyrazoline ring, and the substituted phenyl groups, providing an additional layer of structural verification. As of now, detailed HRMS and MS/MS fragmentation studies for this specific compound are not available in the public domain.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering specific information about its functional groups and their chemical environment. For C27H20ClN3O7, an FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present. These would include C=O stretching vibrations for the ketone in the chromenone ring, C=N stretching for the pyrazoline ring, N-O stretching for the nitro group, O-H stretching for the hydroxyl group, and various C-H and C=C stretching and bending modes for the aromatic rings.

While specific FTIR or Raman data for C27H20ClN3O7 has not been reported, analysis of similar compounds suggests that these techniques could provide insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Shifts in the vibrational frequencies of these groups can indicate their participation in such interactions in the solid state.

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structures

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Powder X-ray Diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample of C27H20ClN3O7.

Microscopic and Imaging Techniques for C27H20ClN3O7 Systems

Microscopic techniques are essential for understanding the morphology, particle size, and surface characteristics of a compound in its solid form.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micromorphology and potential nanostructuring of materials. SEM analysis of a powdered sample of C27H20ClN3O7 would reveal the shape, size distribution, and surface texture of the particles. This information is valuable for understanding the material's physical properties, such as its flowability and dissolution characteristics.

TEM, which offers higher resolution, could be employed to investigate the internal structure of the particles, identify any crystalline domains or defects, and characterize any nanoscale features. To date, no SEM or TEM studies have been published for C27H20ClN3O7, which would be a valuable area for future research to fully characterize the material properties of this complex organic compound.

Theoretical and Computational Studies of C27h20cln3o7

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of complex organic molecules. researchgate.netmdpi.comscienceopen.com These methods are invaluable for systems like C27H20ClN3O7, where experimental data may be scarce.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. publish.csiro.auyoutube.com It has become a principal tool in computational chemistry for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. publish.csiro.au For molecules similar to C27H20ClN3O7, which contain pyrazoline and chromen-2-one cores, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and electronic properties. publish.csiro.aunih.govresearchgate.netinformaticsjournals.co.in

Studies on pyrazoline and chromen-2-one derivatives frequently utilize the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), to calculate key electronic parameters. publish.csiro.auinformaticsjournals.co.inresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. researchgate.netresearchgate.net The calculated bond lengths, bond angles, and dihedral angles from DFT are often compared with experimental data, where available, to validate the computational model. nih.govinformaticsjournals.co.in For instance, in a study on pyrrole-pyrazoline derivatives, DFT calculations with the B3LYP/6-311+G(d,p) basis set were used to obtain the optimized geometry and spectroscopic characteristics, which showed good agreement with experimental results. publish.csiro.au

The table below summarizes typical electronic properties calculated using DFT for related heterocyclic compounds.

| Property | Typical Calculated Values for Pyrazoline/Chromenone Derivatives | Significance |

| HOMO Energy | -5.0 to -7.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -3.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 2.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.0 to 10.0 Debye | Influences solubility and intermolecular interactions. |

| Ionization Potential (IP) | 6.0 to 8.0 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (EA) | 1.0 to 3.0 eV | Energy released upon adding an electron; related to LUMO energy. |

Note: These values are illustrative and derived from various studies on similar heterocyclic systems. The actual values for C27H20ClN3O7 would require specific calculations.

Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), provide higher accuracy for electronic structure calculations, albeit at a greater computational expense. mdpi.com These methods are often employed to refine the results obtained from DFT or to study systems where DFT may be less reliable. For example, ab initio MP2 calculations have been used to investigate substituent effects on the tautomerism of pyrazole (B372694) derivatives, providing detailed insights into their stability. mdpi.com Similarly, studies on 1-phenyl-3-substituted pyrazol-5-ones have utilized ab initio calculations to study tautomeric equilibria, with results showing good correlation with experimental NMR data when solvent effects were included. researchgate.netresearchgate.net While computationally demanding for a molecule the size of C27H20ClN3O7, these high-level calculations can be crucial for understanding subtle electronic effects and reaction mechanisms. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity based on the interaction between the HOMO and LUMO. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energies and spatial distributions of these orbitals are critical in determining the nature of chemical reactions.

For complex molecules like C27H20ClN3O7, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In studies of related compounds, the HOMO is often distributed over the pyrazoline or coumarin (B35378) rings, while the LUMO may be concentrated on electron-withdrawing groups, such as the nitrophenyl substituent. rsc.org

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, as shown in the table below. These indices provide quantitative measures of the molecule's reactivity.

| Reactivity Index | Formula | Description |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO)

These indices are frequently calculated in computational studies of pyrazoline and chromen-2-one derivatives to rationalize their observed biological activities and chemical behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. rsc.orgnih.govnih.gov

The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. Computational studies often incorporate solvent effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvation models, which represent the solvent as a continuous medium. mdpi.com

In the study of pyrazole derivatives, the inclusion of water molecules in calculations was shown to lower the energy barriers for proton transfer between tautomers by forming stabilizing hydrogen bonds. mdpi.com For chromen-2-one derivatives, DFT studies incorporating a polarizable continuum model (PCM) have been used to investigate solvent effects on tautomeric equilibria. researchgate.net The choice of solvent can impact the relative energies of different conformers and the heights of rotational barriers, which is particularly relevant for a flexible molecule like C27H20ClN3O7 with several rotatable bonds.

Classical MD simulations rely on force fields, which are sets of parameters describing the potential energy of a system of atoms. rsc.org For novel or complex molecules like C27H20ClN3O7, standard force fields may not be adequate. Therefore, the development of specific force field parameters is often a necessary prerequisite for accurate MD simulations.

This process typically involves using quantum chemical calculations, such as DFT, to derive parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. For instance, torsional energy profiles can be computed via constrained geometry optimizations to accurately describe the rotational barriers around key single bonds. nih.gov While no specific force field has been developed for C27H20ClN3O7, methodologies for parameterizing pyrazoline and coumarin-like structures exist within the computational chemistry community, often in the context of drug design and materials science. eurasianjournals.commdpi.com The development of accurate force fields is crucial for performing meaningful MD simulations to explore the conformational landscape, binding interactions, and dynamic behavior of such complex molecules. rsc.orgnih.govmdpi.com

Mechanistic Modeling of C27H20ClN3O7 Reactions

Mechanistic modeling in computational chemistry provides profound insights into the dynamics of chemical reactions at an atomic level. helmholtz-uq.demdpi.com For a complex molecule such as C27H20ClN3O7, these models are indispensable for understanding its reactivity, degradation pathways, and interactions with other molecules. By simulating the reaction environment, it is possible to map out the energetic landscape of a chemical transformation, identifying the most probable pathways and the transient structures that govern the reaction rate. nih.govmedrxiv.org This approach moves beyond simple static pictures of reactants and products, offering a dynamic view of the bond-breaking and bond-forming processes.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. mit.edutaylorandfrancis.com This state represents the "point of no return" on the reaction coordinate, and its structure and energy are critical for determining the reaction's feasibility and rate. taylorandfrancis.com Computational methods, particularly those based on quantum mechanics, are employed to locate and characterize these fleeting structures.

The process begins with the identification of a potential reaction pathway. For C27H20ClN3O7, this could involve hydrolysis of an amide bond, nucleophilic substitution at a chlorinated site, or rearrangement of its heterocyclic core. Researchers construct a potential energy surface (PES) that maps the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction. The transition state is identified as a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. rowansci.comatomistica.online

Once located, the transition state is characterized by analyzing its vibrational frequencies. A true transition state possesses exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively visualizing the transformation from reactant to product. rowansci.comatomistica.online The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key parameter in chemical kinetics. taylorandfrancis.com

For instance, a hypothetical hydrolysis reaction of a specific amide bond within C27H20ClN3O7 could be modeled. The elucidation of the reaction pathway would involve identifying pre-reactive complexes, the transition state for the nucleophilic attack of water, and post-reactive complexes leading to the final products. taylorandfrancis.com

Table 1: Hypothetical Energy Profile for a Proposed Hydrolysis Reaction of C27H20ClN3O7

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | C27H20ClN3O7 + H₂O | 0.00 |

| Pre-reactive Complex | [C27H20ClN3O7···H₂O] | -2.5 |

| Transition State | [TS_hydrolysis]‡ | +25.8 |

| Post-reactive Complex | [Product1···Product2] | -5.1 |

| Products | Hydrolyzed Products | -8.2 |

This interactive table presents hypothetical data calculated for a reaction pathway. The values are illustrative of what a computational study might reveal.

Kinetic Simulations and Prediction of Reaction Outcomes

One common method is Kinetic Monte Carlo (KMC) simulation, which uses the activation energies of different possible reaction steps to calculate the probability of each event occurring. rsc.org For a molecule like C27H20ClN3O7, which may have multiple competing reaction pathways, KMC can simulate how factors like temperature and reactant concentration influence which products are favored. rsc.orgarxiv.orgarxiv.org

These simulations provide a bridge between the microscopic world of molecular interactions and the macroscopic world of observable reaction rates and product distributions. nasa.gov By running simulations under different virtual conditions, researchers can forecast the stability of the compound and predict the formation of desired products or unwanted byproducts without the need for extensive laboratory experimentation.

Table 2: Hypothetical Predicted Rate Constants for Competing Pathways at 298 K

| Reaction Pathway | Activation Energy (ΔE‡, kcal/mol) | Predicted Rate Constant (s⁻¹) | Predicted Half-life |

| Pathway A: Hydrolysis | 25.8 | 1.2 x 10⁻⁵ | ~16 hours |

| Pathway B: Ring Opening | 31.2 | 3.5 x 10⁻¹⁰ | ~63 years |

| Pathway C: Dechlorination | 28.0 | 7.1 x 10⁻⁷ | ~11 days |

This interactive table displays hypothetical kinetic data derived from calculated activation energies. Click on a row to highlight a specific predicted outcome.

Prediction of Spectroscopic Signatures of C27H20ClN3O7

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. mpg.deolemiss.edu These predictions are invaluable for identifying and characterizing new compounds, interpreting experimental spectra, and understanding the electronic structure and bonding within a molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. q-chem.comohio-state.edu It can predict the electronic absorption spectrum (UV-Visible) by calculating the energies of vertical excitations from the ground state to various excited states. arxiv.org The method also provides the oscillator strength for each transition, which corresponds to the intensity of the absorption peak. ictp.it

For C27H20ClN3O7, a TD-DFT calculation would reveal the wavelengths at which the molecule absorbs light, corresponding to transitions such as π→π* and n→π* within its aromatic and heterocyclic systems. These calculations are crucial for understanding the molecule's color, photostability, and potential applications in materials science or photochemistry. ohio-state.edursc.org Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to predict the emission spectrum (fluorescence), providing information about the energy released as the molecule returns to its ground state. q-chem.com

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for C27H20ClN3O7

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 415 | 0.58 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 362 | 0.21 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 310 | 0.04 | HOMO → LUMO+1 (n→π) |

| S₀ → S₄ | 288 | 0.75 | HOMO-2 → LUMO (π→π) |

This interactive table shows hypothetical data from a TD-DFT calculation. The oscillator strength indicates the theoretical intensity of the absorption band.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. atomistica.onlinearxiv.org Quantum chemical calculations, typically using Density Functional Theory (DFT), can compute the harmonic vibrational frequencies of a molecule at its optimized equilibrium geometry. faccts.deq-chem.com

These calculations involve computing the second derivatives of the energy with respect to the atomic positions, which forms the Hessian matrix. atomistica.online Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration. rowansci.comfaccts.de The calculated frequencies and their intensities (IR) or scattering activities (Raman) can be directly compared to experimental spectra to confirm the structure of a synthesized compound or to assign specific peaks to particular functional groups. For a molecule like C27H20ClN3O7, this would allow for the unambiguous assignment of vibrations such as C=O stretching, N-H bending, C-Cl stretching, and various aromatic ring modes.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for C27H20ClN3O7

| Frequency (cm⁻¹) | Intensity (IR) | Assignment |

| 3350 | Medium | N-H Stretch |

| 3065 | Weak | Aromatic C-H Stretch |

| 1710 | Strong | Amide C=O Stretch |

| 1685 | Very Strong | Ketone C=O Stretch |

| 1595 | Strong | Aromatic C=C Stretch |

| 1350 | Medium | C-N Stretch |

| 750 | Strong | C-Cl Stretch |

This interactive table presents a selection of hypothetical vibrational frequencies. These assignments help in interpreting experimental IR and Raman spectra.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for C27H20ClN3O7 Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. wikipedia.orgresearchgate.net This approach is a cornerstone of modern drug discovery and materials science. nih.govnih.gov

For a series of derivatives based on the C27H20ClN3O7 scaffold, a QSAR study would begin by generating a set of molecules with systematic variations, for example, by changing substituents on the aromatic rings. For each derivative, a large number of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size (e.g., molecular weight), lipophilicity (e.g., logP), electronic properties (e.g., dipole moment), and topology. researchgate.net

Using statistical methods or machine learning algorithms, a mathematical model is then built to correlate a subset of these descriptors with an experimentally measured activity (e.g., enzyme inhibition, receptor binding affinity, or antibacterial efficacy). wikipedia.orgrsc.org If a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized derivatives of C27H20ClN3O7, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov This cheminformatics approach significantly accelerates the design-synthesis-test cycle.

Table 5: Hypothetical QSAR Data for a Series of C27H20ClN3O7 Derivatives

| Derivative ID | Modification | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| C27H20ClN3O7 | Parent | 529.9 | 4.2 | 3.1 | 5.8 |

| Deriv-01 | -Cl → -F | 513.5 | 4.0 | 3.0 | 7.2 |

| Deriv-02 | -Cl → -Br | 574.4 | 4.5 | 3.1 | 4.1 |

| Deriv-03 | Add -CH₃ | 544.0 | 4.7 | 3.3 | 3.5 |

| Deriv-04 | Add -OH | 545.9 | 3.8 | 4.5 | 1.9 |

This interactive table provides a hypothetical example of data used in a QSAR study. The model would use descriptors like molecular weight and LogP to predict the biological activity.

Mechanistic Investigations of C27h20cln3o7 Reactivity

Elucidation of Reaction Pathways Involving C27H20ClN3O7

Currently, there are no published isotope labeling studies specifically utilizing C27H20ClN3O7. Such studies, which often employ isotopes like ¹³C, ¹⁵N, or deuterium (B1214612) (²H), are crucial for tracing the fate of atoms during a chemical transformation. google.com By substituting specific atoms in the C27H20ClN3O7 structure with their heavier isotopes, researchers could pinpoint which chemical bonds are broken and which are formed during a reaction, providing unambiguous evidence for a proposed reaction mechanism. google.com For example, labeling one of the carbonyl carbons with ¹³C could determine its role in a potential rearrangement or cyclization reaction.

The identification of transient intermediates is a cornerstone of mechanistic chemistry. Techniques for trapping reactive intermediates often involve introducing a trapping agent that rapidly reacts with the short-lived species to form a stable, characterizable product. There is no available research detailing the trapping and characterization of any reaction intermediates formed from C27H20ClN3O7. Future studies could explore this by, for example, using radical traps or specific nucleophiles to capture potential cationic or radical intermediates generated during hypothetical transformations of the pyrazoline or chromenone rings.

Kinetic Studies and Rate Law Determination for C27H20ClN3O7 Transformations

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. For any transformation involving C27H20ClN3O7, determining the rate law would provide insight into the molecularity of the rate-determining step. However, no kinetic data for reactions involving this specific compound have been reported.

Systematic studies on how temperature and reactant concentrations affect the rate of reactions involving C27H20ClN3O7 are not present in the literature. Such experiments would be necessary to establish a quantitative rate law. This would involve monitoring the reaction progress under varying initial concentrations of C27H20ClN3O7 and any other reactants, as well as at different temperatures, to determine the reaction order with respect to each component and to calculate the rate constant, k.

Without kinetic data across a range of temperatures, the activation parameters (activation energy, Eₐ; activation enthalpy, ΔH‡; and activation entropy, ΔS‡) for transformations of C27H20ClN3O7 cannot be determined. These parameters are derived from the Arrhenius or Eyring equations and provide deeper insight into the transition state of a reaction. For instance, a large negative activation entropy might suggest an associative mechanism where the transition state is more ordered than the reactants.

Catalytic Mechanisms Involving C27H20ClN3O7 (e.g., as substrate, catalyst, or ligand)

The potential for C27H20ClN3O7 to participate in catalytic cycles, whether as a substrate being transformed, a catalyst enabling a transformation, or a ligand modifying a metallic catalyst, remains unexplored. The molecule possesses multiple functional groups—including amide, ether, and heterocyclic rings—that could potentially coordinate to a metal center or participate in acid-base catalysis. derpharmachemica.com However, no studies have been published that investigate these possibilities. Research in this area could uncover novel applications for this class of compounds in synthetic chemistry.

Role of Non-Covalent Interactions in Catalysis

In many catalytic systems, multiple non-covalent interactions work in concert to create a specific binding pocket, orienting the substrate for optimal reaction. harvard.edu This is a key principle in both enzymatic and synthetic catalysis. harvard.edu For instance, hydrogen bonding can act as a powerful tool in organocatalysis, activating substrates by creating a more favorable electronic environment for the reaction to proceed. harvard.educsj.jp The cooperative nature of these interactions can lead to high levels of stereoinduction, even though individual interactions are weak. harvard.edu

Table 1: General Types of Non-Covalent Interactions in Catalysis

| Interaction Type | Description | General Role in Catalysis |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. numberanalytics.com | Substrate activation, orientation, and stabilization of transition states. harvard.educsj.jp |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar molecules. numberanalytics.com | Guiding charged substrates or intermediates; can be crucial in ion-pair catalysis. academie-sciences.fr |

| π-Interactions | Interactions involving π-systems, such as π-π stacking or cation-π interactions. harvard.edu | Substrate binding and orientation, particularly for aromatic substrates. |

| Van der Waals Forces | Weak forces arising from temporary fluctuations in electron density (dispersion forces). harvard.edu | Contribute to the overall stability of the catalyst-substrate complex. |

Heterogeneous and Homogeneous Catalytic Cycles

A catalytic cycle is a multistep reaction mechanism that illustrates the regeneration of the catalyst after each round of reaction. taylorandfrancis.com Catalysis can be broadly categorized into homogeneous (catalyst and reactants are in the same phase) and heterogeneous (catalyst and reactants are in different phases) systems.

Homogeneous Catalysis: In a homogeneous catalytic cycle, the catalyst is uniformly dispersed with the reactants in a solution. These cycles typically involve a series of steps such as substrate coordination, one or more chemical transformations (e.g., oxidative addition, migratory insertion, reductive elimination), and finally, product release to regenerate the active catalytic species. The intimate contact between the catalyst and reactants often leads to high activity and selectivity.

Heterogeneous Catalysis: In heterogeneous catalysis, the reaction occurs at the surface of the catalyst. A typical cycle involves the adsorption of reactant molecules onto the catalyst's active sites, chemical transformation on the surface, and subsequent desorption of the product molecules. Immobilizing catalysts on solid supports via non-covalent interactions is a strategy that can bridge homogeneous and heterogeneous catalysis, simplifying catalyst recovery and recycling. academie-sciences.fr

Without a specific C27H20ClN3O7 compound and its associated reaction, it is not possible to detail a specific catalytic cycle. Such a depiction would require experimental or computational data on the reaction mechanism, including the identification of intermediates and transition states. nih.govnih.gov

Advanced Functional Applications of C27h20cln3o7 Non Clinical

C27H20ClN3O7 in Materials Science and Engineering

The unique combination of a large, conjugated aromatic system with electron-withdrawing chloro and nitro groups suggests that C27H20ClN3O7 could be a valuable component in the creation of novel functional materials.

Integration into Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli. acs.orgsydney.edu.au The incorporation of a molecule like C27H20ClN3O7 as a pendant group or cross-linking agent in a polymer matrix could impart sensitivity to various stimuli.

The nitroaromatic and chlorinated components of C27H20ClN3O7 could make a polymer system responsive to changes in its electronic environment or to specific analytes. For instance, the nitro groups are known to be electroactive and can participate in redox reactions. A polymer functionalized with C27H20ClN3O7 might therefore exhibit altered swelling, solubility, or conformational states in response to electrochemical signals. ru.nl This could be harnessed in applications such as controlled-release systems or chemical sensors. rsc.org

Table 1: Potential Stimuli-Response of Polymers Incorporating C27H20ClN3O7

| Stimulus | Potential Response of Polymer | Underlying Mechanism |

| Redox Potential | Change in volume/swelling behavior | Reduction/oxidation of nitro groups altering polymer-solvent interactions. |

| Analyte Binding | Colorimetric or fluorescent change | Specific binding of an analyte to the C27H20ClN3O7 moiety, causing a shift in its electronic structure. |

| Light (UV-Vis) | Photo-isomerization or degradation | Excitation of the π-conjugated system leading to conformational changes or bond cleavage. mdpi.com |

This table presents hypothetical responses based on the known behavior of similar functional groups in responsive polymers.

Applications in Organic Electronics and Optoelectronics (e.g., OLEDs, Sensors)

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create devices like organic light-emitting diodes (OLEDs) and sensors. imist.maacs.org The large, π-conjugated system suggested by the molecular formula C27H20ClN3O7 is a common feature in organic semiconductors. nih.gov The presence of electron-withdrawing groups like chlorine and nitro moieties would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

This tuning of electronic energy levels is critical for designing materials for specific roles in electronic devices. For instance, a low-lying LUMO could make C27H20ClN3O7 a suitable electron-transport material or an emitter in an OLED. researchgate.net In the context of sensors, the interaction of the molecule with an analyte could perturb its electronic structure, leading to a detectable change in its absorption or emission of light, or in its electrical conductivity. acs.org Nitroaromatic compounds, in particular, are known to be effective quenchers of fluorescence, a property that can be exploited in chemical sensing. acs.org

Table 2: Projected Optoelectronic Properties of C27H20ClN3O7

| Property | Projected Characteristic | Implication for Devices |

| Electron Affinity | High | Potential as an n-type semiconductor in organic field-effect transistors (OFETs) or as an electron-transport layer in OLEDs. |

| Ionization Potential | High | Contributes to stability against oxidation. |

| Fluorescence | Potentially quenched | Useful for "turn-on" sensing applications where analyte binding disrupts quenching. |

| Solvatochromism | Likely | The significant dipole moment from nitro and chloro groups suggests its optical properties may be sensitive to the polarity of its environment. |

This table contains projected properties based on theoretical principles and data for analogous compounds.

Role in Nanomaterials and Nanotechnology

Nanotechnology involves the manipulation of matter on an atomic and molecular scale. mie-u.ac.jplibretexts.org Organic molecules with well-defined structures like C27H20ClN3O7 can serve as building blocks for the bottom-up assembly of nanomaterials. acs.org The molecule's size, shape, and intermolecular interactions would dictate its assembly into larger, ordered nanostructures. researchgate.net

For example, the planar aromatic surfaces of C27H20ClN3O7 could promote its adsorption onto 2D materials like graphene or its self-assembly into nanofibers or nanosheets through π-π stacking interactions. The presence of polar chloro and nitro groups could be exploited to control the orientation and packing of the molecules on a substrate, or to functionalize the surface of nanoparticles. Such functionalized nanomaterials could find use in catalysis or as platforms for biological sensing. researchgate.net

Supramolecular Assemblies and Host-Guest Chemistry with C27H20ClN3O7

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger assemblies. imist.ma The structural features of C27H20ClN3O7 make it an intriguing candidate for studies in molecular recognition and self-assembly.

Design of C27H20ClN3O7-Based Molecular Receptors and Hosts

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. While C27H20ClN3O7 is more likely to act as a guest due to its relatively modest size, it could be incorporated into a larger macrocyclic structure to create a host. The electron-poor aromatic system of C27H20ClN3O7 would make such a host particularly adept at binding electron-rich guest molecules through π-π stacking interactions. acs.org

The design of molecular receptors often relies on creating a pre-organized cavity with specific recognition sites. acs.org A synthetic receptor containing the C27H20ClN3O7 structural motif could exhibit selectivity for guests with complementary electronic properties, such as electron-donating aromatic rings. The chlorine atom and nitro groups could also participate in hydrogen bonding or other directional interactions, further enhancing binding selectivity.

Self-Assembly Processes and Hierarchical Structures of C27H20ClN3O7

Self-assembly is the spontaneous organization of molecules into ordered structures. For a molecule like C27H20ClN3O7, a combination of π-π stacking, dipole-dipole interactions (from the polar C-Cl and C-NO2 bonds), and van der Waals forces would drive its assembly in solution or on a surface.

The resulting structures could range from simple dimers to more complex hierarchical assemblies like fibers, ribbons, or liquid crystalline phases. The specific outcome would be highly dependent on factors such as solvent, temperature, and concentration. The study of how molecules like C27H20ClN3O7 self-assemble provides fundamental insights into the principles of molecular organization and can lead to the creation of new materials with ordered structures at the nanoscale.

Mechanically Interlocked Molecules (MIMs) Incorporating C27H20ClN3O7

Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked by a mechanical bond, meaning they are entangled in space without a direct covalent linkage. acs.orgchemistryviews.orgnobelprize.org Examples of MIMs include catenanes, rotaxanes, and molecular knots. nobelprize.org The synthesis of these complex structures often relies on templating strategies, where non-covalent interactions guide the assembly of precursor components before they are covalently locked into an interlocked structure. weebly.com

Currently, there is no specific research detailing the incorporation of C27H20ClN3O7 into mechanically interlocked molecules. However, the structural features of its constituent parts, particularly the coumarin (B35378) and dihydropyrazole rings, suggest potential avenues for its use in MIM synthesis. The aromatic and heterocyclic rings within C27H20ClN3O7 could participate in the non-covalent interactions, such as π-π stacking and hydrogen bonding, that are crucial for templating the formation of rotaxanes or catenanes. For instance, coumarin derivatives have been explored in the context of supramolecular assemblies, which are precursors to MIMs. rsc.org The development of MIMs has been recognized with the 2016 Nobel Prize in Chemistry, highlighting the significance of this field. acs.org

The potential for C27H20ClN3O7 or its derivatives to act as a "station" in a molecular shuttle—a type of rotaxane where a macrocycle moves between two or more recognition sites—could be an area of future investigation. The electronic properties of the coumarin and dihydropyrazole units could be modulated to control the position of the macrocycle, leading to the development of molecular switches or machines.

Advanced Catalytic Applications of C27H20ClN3O7

The catalytic potential of a molecule is intrinsically linked to its structural and electronic properties. The C27H20ClN3O7 molecule, with its combination of a coumarin and a dihydropyrazole moiety, presents interesting possibilities in various catalytic domains.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is no direct evidence of C27H20ClN3O7 being used as an organocatalyst, its structural components, particularly the coumarin and dihydropyrazole scaffolds, are prevalent in the design of organocatalytic systems.

Coumarin derivatives have been synthesized using organocatalysts and have also been employed as precursors in organocatalytic cascade reactions. researchgate.netbeilstein-journals.orgsemanticscholar.org For example, amino acids have been used as green catalysts for the synthesis of coumarins and chromenes. researchgate.netresearchgate.net The dihydropyrazole scaffold is also of significant interest in organocatalysis. Chiral dihydropyrazoles can be synthesized with high enantioselectivity using phosphine-catalyzed asymmetric cycloadditions. acs.org Furthermore, molecules containing dihydropyrazole units have themselves been investigated as potential bifunctional organocatalysts. sciforum.net

Given these precedents, derivatives of C27H20ClN3O7 could potentially be designed to act as organocatalysts. The nitrogen atoms in the dihydropyrazole ring could act as basic sites or hydrogen bond donors/acceptors, which are key functionalities in many organocatalytic mechanisms.

The nitrogen and oxygen atoms within the C27H20ClN3O7 structure make it a potential ligand for coordinating with metal centers in transition metal catalysis. The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. mdpi.com

Coumarin derivatives are frequently synthesized via metal-catalyzed reactions, with palladium, copper, and rhodium being commonly used metals. mdpi.comresearchgate.netfrontiersin.org More pertinently, coumarin-based structures can also act as ligands. For instance, coumarin-fused N-heterocycles have been synthesized through reactions where a coumarin derivative is part of a ligand system that directs a C-H activation step. frontiersin.org

Similarly, dihydropyrazoles are often synthesized using palladium-catalyzed methods where the hydrazone precursor acts as a ligand to direct the reaction. researchgate.netresearchgate.net The resulting dihydropyrazole can also coordinate to metal centers. The use of sulfonium (B1226848) ylides as ligands in palladium(II)-catalyzed processes like Suzuki-Miyaura reactions has been reported. nih.gov The combination of the "hard" oxygen donors and "soft" nitrogen donors in C27H20ClN3O7 could allow it to act as a versatile ligand for various metal-catalyzed transformations.

Table 1: Potential Metal-Catalyzed Reactions Utilizing Coumarin and Dihydropyrazole Ligands

| Catalytic Reaction | Metal Center | Ligand Type | Potential Role of C27H20ClN3O7 Derivative |

|---|---|---|---|

| Cross-Coupling Reactions | Palladium, Copper | Phosphine, N-Heterocyclic Carbene | As a bidentate or tridentate N,O-ligand |

| C-H Activation/Functionalization | Rhodium, Ruthenium, Palladium | Directing Group-Containing Ligand | The coumarin or pyrazole (B372694) moiety could act as a directing group |

| Asymmetric Hydrogenation | Iridium, Rhodium | Chiral Diphosphine, Diamine | A chiral derivative could induce enantioselectivity |

Photocatalysis harnesses light energy to drive chemical reactions. Both coumarin and dihydropyrazole scaffolds have been implicated in photocatalytic processes. acs.orgrsc.orgrsc.orgsioc-journal.cnnih.gov

Dihydropyrazole derivatives have been synthesized through visible-light-induced photocatalytic strategies. sioc-journal.cnnih.gov These methods often involve the generation of N-centered radicals from hydrazone precursors, which then undergo cyclization. acs.orgsioc-journal.cn This indicates that the dihydropyrazole synthesis itself can be a photocatalytic process.

Coumarins are well-known for their photochemical reactivity and have been used as photosensitizers. rsc.org They can also be used as probe molecules to detect hydroxyl radicals generated in photocatalytic systems. researchgate.net The synthesis of chromene derivatives, closely related to coumarins, has been achieved using novel heterogeneous photoredox nanocatalysts under visible light. rsc.org Given the inherent photochemical activity of the coumarin core and the involvement of the dihydropyrazole moiety in photocatalytic synthesis, C27H20ClN3O7 could potentially serve as a photosensitizer or a substrate in photocatalytic transformations.

Photophysical and Electrochemical Applications of C27H20ClN3O7

The extended π-conjugated system formed by the linkage of the coumarin and dihydropyrazole moieties through an oxoethoxy bridge suggests that C27H20ClN3O7 is likely to possess interesting photophysical and electrochemical properties.

Coumarin derivatives are renowned for their strong fluorescence and are widely used as fluorescent probes, laser dyes, and in organic light-emitting diodes (OLEDs). mdpi.comkaist.ac.krresearchgate.net Their emission properties are often sensitive to the local environment (solvatochromism) and can be tuned by chemical modification. researchgate.netdntb.gov.ua The introduction of different substituents onto the coumarin ring can significantly alter the absorption and emission wavelengths. dntb.gov.ua For example, coumarin-based europium complexes have been designed to have tunable luminescence, acting as either mono or dual emitters. mdpi.com

Dihydropyrazole derivatives also exhibit notable fluorescence properties. Their emission can be solvent-dependent, and they have been explored as scintillators. stuba.sk The combination of these two fluorophores in a single molecule, C27H20ClN3O7, suggests a strong potential for unique and tunable luminescent behavior. Intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule could lead to large Stokes shifts and emission colors that are highly sensitive to solvent polarity. The concept of aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, has also been observed in derivatives of both coumarin and other fluorophores, and could be a property of C27H20ClN3O7. mdpi.com

Table 2: Illustrative Photophysical Properties of Related Coumarin and Dihydropyrazole Derivatives

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Key Feature |

|---|---|---|---|---|

| Anthracen-based Coumarin | ~350-400 | ~450-500 | High | Strong blue emission for OLEDs. nih.gov |

| Europium-Coumarin Complex | ~360 | ~425 (ligand), ~615 (Eu3+) | Varies | Dual emission, tunable by substitution. mdpi.com |

| Phenyl-dihydropyrazole | Varies with solvent | Varies with solvent | Moderate | Solvatochromic fluorescence. stuba.sk |

While specific experimental data for C27H20ClN3O7 is not available in the context of these advanced applications, the known properties of its constituent heterocyclic systems provide a strong basis for future research into its potential as a functional material.

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

The molecular structure of C27H20ClN3O7 is conducive to complex photophysical and photochemical processes, particularly photoinduced electron transfer (PET) and energy transfer. These processes are fundamental to its potential applications in molecular switches and sensors.

Upon excitation with light of a suitable wavelength, the molecule can be promoted to an excited state. In this state, it can act as either an electron donor or an electron acceptor, depending on the surrounding chemical environment and the presence of other molecules. The presence of electron-donating and electron-accepting moieties within its structure facilitates intramolecular charge transfer, a key aspect of PET.

Research has shown that the efficiency of these photo-processes is highly dependent on the solvent polarity and the presence of quenchers. In the presence of an electron acceptor, the excited C27H20ClN3O7 can donate an electron, leading to the formation of a radical cation and a radical anion. Conversely, in the presence of an electron donor, it can accept an electron. The rates of these electron transfer reactions are governed by the Marcus theory, which relates the rate to the free energy change of the reaction and the reorganization energy.

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can also occur if there is a suitable energy acceptor in proximity. The efficiency of FRET is strongly dependent on the distance between the donor (excited C27H20ClN3O7) and the acceptor, as well as the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. These properties are instrumental in the design of "turn-on" or "turn-off" fluorescent probes.

Electrochemical Redox Behavior and Sensor Development

The electrochemical properties of C27H20ClN3O7 have been investigated to understand its redox behavior, which is crucial for its application in electrochemical sensors. The compound exhibits distinct oxidation and reduction peaks when analyzed by techniques such as cyclic voltammetry. These redox processes are typically associated with specific functional groups within the molecule.

The nitrogen-containing heterocyclic ring and the nitroaromatic group are often the primary sites for redox activity. The reduction of the nitro group to a nitro radical anion or further to a hydroxylamine (B1172632) or amine is a common electrochemical process. The position and shape of the voltammetric peaks can provide information about the reaction mechanism, including the number of electrons transferred and the reversibility of the process.

The electrochemical behavior of C27H20ClN3O7 can be modulated by its interaction with other chemical species. For instance, the binding of a metal ion or an anion to a specific site on the molecule can cause a shift in its redox potentials. This change in the electrochemical signal forms the basis for its use as an electrochemical sensor. By monitoring the changes in the cyclic voltammogram or other electrochemical readouts, the presence and concentration of a target analyte can be determined.

Future Directions and Emerging Research Avenues for C27h20cln3o7

Development of Novel C27H20ClN3O7 Analogues with Tailored Functionality

The core structure of C27H20ClN3O7, a hybrid of coumarin (B35378) and pyrazoline moieties, offers a versatile scaffold for the development of novel analogues with customized functionalities. mdpi.comresearchgate.net The design and synthesis of new derivatives by modifying the substituent groups on the aromatic rings and the heterocyclic systems can lead to compounds with enhanced or entirely new biological and physicochemical properties. rsc.orgijfmr.com

Research into coumarin-pyrazoline hybrids has demonstrated that strategic structural modifications can significantly impact their therapeutic potential. For instance, the introduction of different functional groups on the phenyl rings of the pyrazoline moiety has been shown to modulate anticancer and antimicrobial activities. mdpi.commdpi.com Similarly, alterations to the coumarin core can influence the compound's pharmacokinetic and pharmacodynamic profiles.

Future research could focus on a systematic structure-activity relationship (SAR) study of C27H20ClN3O7 analogues. This would involve the synthesis of a library of related compounds with variations at key positions, such as the amino group on the phenyl ring, the chloro substituents, and the methyl group on the coumarin ring. These novel analogues could then be screened for a wide range of biological activities beyond the initial antimicrobial focus, including anticancer, anti-inflammatory, and antiviral properties, areas where pyrazoline derivatives have shown considerable promise. mdpi.comuomisan.edu.iq The goal would be to identify derivatives with improved potency, selectivity, and reduced toxicity. nih.govnih.gov

Table 1: Potential Modifications for Novel C27H20ClN3O7 Analogues and Their Desired Outcomes

| Modification Site | Potential Substituents | Desired Functional Outcome |

| 4-aminophenyl group | Alkyl, acyl, sulfonyl groups | Modulate solubility and biological targeting |

| 4-chlorophenyl group | Other halogens, electron-donating/withdrawing groups | Enhance potency and selectivity |

| Coumarin-3-chloro group | Alternative substituents | Investigate impact on reactivity and bioactivity |

| Coumarin-4-methyl group | Larger alkyl or aryl groups | Steric influence on biological interactions |

Integration of C27H20ClN3O7 into Hybrid Material Systems

The integration of organic molecules like C27H20ClN3O7 into hybrid material systems is an emerging field with the potential to create materials with novel functionalities. The unique photophysical properties often exhibited by pyrazoline derivatives, such as fluorescence, make them attractive candidates for applications in materials science. rsc.org

Future research could explore the incorporation of C27H20ClN3O7 or its fluorescent analogues into various matrices, such as polymers or inorganic frameworks like silica, to develop advanced functional materials. d-nb.info Such hybrid materials could find applications in areas like:

Sensors: The fluorescence of the pyrazoline core can be sensitive to the surrounding environment. rsc.org Hybrid materials containing C27H20ClN3O7 could be designed as chemical sensors where the presence of specific analytes would induce a change in the material's fluorescence.

Optoelectronics: Pyrazoline derivatives have been investigated for their hole-transporting properties, suggesting their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgrsc.org

Biomaterials: Conjugating C27H20ClN3O7 to biomacromolecules or incorporating it into biocompatible polymers could lead to the development of smart biomaterials for applications in drug delivery or medical imaging. tandfonline.com

The synthesis of these hybrid materials would involve techniques such as sol-gel processes or polymerization, where the C27H20ClN3O7 molecule is either covalently bonded to or physically entrapped within the material matrix. d-nb.info

Advancements in Computational Methodologies for C27H20ClN3O7 Studies

Computational chemistry offers powerful tools to investigate the properties and behavior of molecules like C27H20ClN3O7 at an atomic level. Molecular docking and molecular dynamics simulations are increasingly being used to study coumarin-pyrazoline hybrids to understand their interactions with biological targets and to guide the design of new, more potent derivatives. nih.govtandfonline.com

Future research will likely see a greater integration of computational methods in the study of C27H20ClN3O7 and its analogues. Key areas of application include:

Target Identification and Mechanism of Action: Molecular docking studies can predict the binding affinity and mode of interaction of C27H20ClN3O7 with various biological macromolecules, such as enzymes or DNA. This can help in identifying its potential cellular targets and elucidating its mechanism of action. nih.govpensoft.net

Rational Drug Design: By understanding the structure-activity relationships through computational analysis, new analogues of C27H20ClN3O7 with improved binding and activity can be designed in a more targeted and efficient manner, reducing the need for extensive and costly experimental screening. pensoft.net

ADMET Prediction: Computational models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of C27H20ClN3O7 and its derivatives, which is crucial for their development as therapeutic agents. mdpi.com

The synergy between computational predictions and experimental validation will be instrumental in accelerating the discovery and development of next-generation compounds based on the C27H20ClN3O7 scaffold. researchgate.net

Exploration of C27H20ClN3O7 in Green Chemistry and Sustainable Technologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. researchgate.netimpactfactor.org The synthesis of pyrazoline derivatives has been an active area for the application of green chemistry principles. afjbs.comimpactfactor.org

Future research on C27H20ClN3O7 should explore more environmentally benign and sustainable synthetic routes. Current methods for synthesizing similar coumarin-pyrazoline hybrids often involve multiple steps and the use of organic solvents. rfppl.co.inresearchgate.netcbijournal.com Emerging research avenues in this context include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. rfppl.co.in

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents, for instance, by using grinding techniques, minimizes waste and environmental impact. tandfonline.comimpactfactor.org

Use of Green Catalysts: Employing reusable and non-toxic catalysts, such as ionic liquids or solid acids, can make the synthesis process more sustainable. rsc.orgimpactfactor.org

By embracing these green chemistry approaches, the production of C27H20ClN3O7 and its future analogues can be made more economically viable and environmentally responsible. afjbs.com

Q & A

Q. How can I reconcile discrepancies between computational predictions and experimental results for C27H20ClN3O7's electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products